Aleglitazar

Description

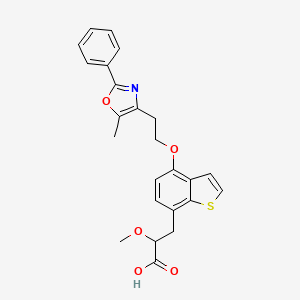

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKLWSKQJBGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870357 | |

| Record name | 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475479-24-4 | |

| Record name | 2-Methoxy-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzo[b]thiophen-7-yl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Aleglitazar's Dual Agonism on PPAR Alpha and Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of aleglitazar (B1664505), a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). This compound was developed as a potential treatment for type 2 diabetes mellitus (T2DM) with the aim of concurrently managing hyperglycemia and dyslipidemia.[1] This document provides a detailed overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its dual activity.

Core Mechanism: Balanced Activation of PPARα and PPARγ

This compound is a potent and balanced activator of both PPARα and PPARγ.[2] These ligand-activated transcription factors belong to the nuclear hormone receptor superfamily and play crucial roles in regulating glucose and lipid metabolism.[3][4] Upon activation by a ligand like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The dual agonism of this compound is designed to combine the beneficial effects of both PPARα and PPARγ activation. PPARα activation is primarily associated with the regulation of fatty acid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.[3] PPARγ activation, on the other hand, is a key regulator of adipogenesis and insulin (B600854) sensitivity, resulting in improved glycemic control.[4]

Quantitative Analysis of PPAR Activation

The potency and selectivity of this compound have been extensively characterized using various in vitro assays. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for human PPARα and PPARγ, in comparison to other well-known PPAR agonists.

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Maximum Fold Activation (MFA) PPARα | Maximum Fold Activation (MFA) PPARγ |

| This compound | 5 | 9 | 376 | 7 | 29 |

| Tesaglitazar | 4780 | 3420 | 51000 | 12 | 40 |

| Muraglitazar | 5680 | 243 | 16400 | 11 | 25 |

| Fenofibric Acid | 22400 | 1470 (inaccurate) | 1060 | 12 | 3 (inaccurate) |

| Pioglitazone | 11600 | 1160 | 9210 | 7 | 26 |

| Rosiglitazone | 15000 | 245 | 8630 | 6.5 | 26 |

Data sourced from a comprehensive 12-concentration dose-response analysis using a cell-based assay.[2][6]

Signaling Pathways and Downstream Effects

This compound's activation of PPARα and PPARγ initiates distinct but complementary signaling cascades that culminate in improved metabolic homeostasis.

PPARα Signaling Pathway

Activation of PPARα by this compound primarily impacts lipid metabolism in the liver and other metabolically active tissues.[5] Key downstream effects include the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. korambiotech.com [korambiotech.com]

- 3. Effect of this compound on Cardiovascular Outcomes After Acute Coronary Syndrome in Patients With Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]

- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Aleglitazar: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR)α and PPARγ agonist. The following sections detail the experimental protocols, quantitative outcomes, and underlying signaling pathways investigated in various animal models of metabolic disease.

Efficacy in Animal Models of Type 2 Diabetes and Dyslipidemia

This compound has been evaluated in several preclinical models that mimic human type 2 diabetes and dyslipidemia, primarily in Zucker diabetic fatty (ZDF) rats and rhesus monkeys. These studies have consistently demonstrated its potent effects on glycemic control and lipid metabolism.

Experimental Protocols

Zucker Diabetic Fatty (ZDF) Rat Model:

-

Animal Model: Male ZDF (fa/fa) rats, which spontaneously develop obesity, insulin (B600854) resistance, and hyperglycemia, are a widely used model for type 2 diabetes. Age-matched lean Zucker rats (fa/+) serve as healthy controls.

-

Acclimation: Animals are typically acclimated for at least one week before the start of the study, housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Drug Administration: this compound is administered orally, either by gavage or as a food admix, at doses ranging from 0.03 to 0.3 mg/kg/day.[1] The treatment duration in these studies typically ranges from 4 to 13 weeks.[1][2]

-

Key Assessments:

-

Glycemic Control: Blood glucose and glycated hemoglobin (HbA1c) levels are monitored at regular intervals. An Oral Glucose Tolerance Test (OGTT) is often performed at the end of the study to assess glucose disposal.

-

Lipid Profile: Plasma levels of triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol are measured.

-

Insulin Sensitivity: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.

-

Histopathology: Pancreatic and kidney tissues are collected at the end of the study for histological examination to assess islet morphology and signs of diabetic nephropathy.

-

Rhesus Monkey Model of Metabolic Syndrome:

-

Animal Model: Obese, hypertriglyceridemic, and insulin-resistant rhesus monkeys are utilized as a non-human primate model that closely mimics human metabolic syndrome.[2]

-

Study Design: A typical study includes a baseline assessment period (e.g., 28 days with vehicle only), a treatment period with oral administration of this compound (e.g., 0.03 mg/kg/day for 42 days), followed by a washout period (e.g., 63 days).[3]

-

Key Assessments:

-

Glycemic and Lipid Parameters: Plasma levels of glucose, insulin, triglycerides, total cholesterol, HDL, and LDL are measured at baseline, at the end of the dosing period, and at the end of the washout period.[3]

-

Insulin Sensitivity: Euglycemic-hyperinsulinemic clamp studies can be performed to directly measure insulin-mediated glucose disposal.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effects of this compound on Glycemic Control in ZDF Rats

| Parameter | Vehicle-Treated ZDF | This compound-Treated ZDF (0.3 mg/kg/day) | % Change vs. Vehicle | Reference |

| Blood Glucose (mmol/L) | 26.1 ± 1.0 | 8.3 ± 0.3 | ↓ 68.2% | [2] |

| HbA1c (%) | 9.2 | 5.4 | ↓ 41.3% | [2] |

| Plasma Insulin (pmol/L) | Markedly reduced | Near-normal levels preserved | - | [2] |

Table 2: Effects of this compound on Lipid Profile in ZDF Rats

| Parameter | Vehicle-Treated ZDF | This compound-Treated ZDF (0.3 mg/kg/day) | % Change vs. Vehicle | Reference |

| Triglycerides (mmol/L) | 8.5 ± 0.9 | 1.4 ± 0.1 | ↓ 83.5% | [2] |

| Non-Esterified Fatty Acids (mmol/L) | 0.26 ± 0.04 | 0.09 ± 0.02 | ↓ 65.4% | [2] |

Table 3: Effects of this compound in a Rhesus Monkey Model of Metabolic Syndrome (0.03 mg/kg/day)

| Parameter | Baseline | End of Dosing | % Change from Baseline | Reference |

| Triglycerides (mg/dL) | 328 | 36 | ↓ 89% | [2] |

| HDL Cholesterol (mg/dL) | 46 | 102 | ↑ 122% | [2] |

| LDL Cholesterol (mg/dL) | 92 | 54 | ↓ 41% | [2] |

| Insulin Sensitivity | - | - | ↑ 60% | [2] |

| Mean Body Weight | - | - | ↓ 5.9% | [2] |

Efficacy in Animal Models of Atherosclerosis

The anti-atherosclerotic potential of this compound has been investigated in mouse models that are genetically predisposed to developing atherosclerotic plaques.

Experimental Protocol

Apolipoprotein E-deficient (ApoE-/-) Mouse Model:

-

Animal Model: ApoE-/- mice, which lack the primary ligand for chylomicron and VLDL remnant clearance, develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.

-

Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.

-

Drug Administration: this compound is administered orally, mixed in the diet or by daily gavage.

-

Key Assessments:

-

Atherosclerotic Plaque Analysis: At the end of the study, the aorta is dissected, and the extent of atherosclerotic lesions is quantified. This is often done by en face analysis of the entire aorta stained with Oil Red O, or by histological analysis of cross-sections of the aortic root.

-

Plaque Composition: Immunohistochemistry is used to characterize the cellular composition of the plaques, including macrophage and smooth muscle cell content.

-

Lipid Profile: Serum levels of total cholesterol, HDL, and triglycerides are measured.

-

Quantitative Data Summary

Signaling Pathways and Experimental Workflows

This compound exerts its therapeutic effects by activating both PPARα and PPARγ, which are nuclear receptors that regulate the transcription of a wide array of genes involved in glucose and lipid metabolism.

PPARα/γ Signaling Pathway

Caption: this compound activates PPARα and PPARγ signaling pathways.

Experimental Workflow for Atherosclerosis Study in ApoE-/- Mice

Caption: Workflow for a preclinical atherosclerosis study.

Safety and Toxicology

Non-clinical safety studies have been conducted with this compound in various animal species, including mice, rats, and monkeys.[5]

-

Target Organs: The main target organs identified were consistent with other PPAR agonists and included the liver, kidney, heart, and bone marrow.[5]

-

Adverse Effects: Observed effects were generally similar to those known for other PPARγ agonists.[5] In a 12-month monkey study, an increased incidence of generalized hair loss/thinning was observed.[5] Carcinogenicity studies in mice showed an increased incidence of angiomatous tumors.[5]

-

Genotoxicity and Immunotoxicity: No relevant compound-related effects were observed in genotoxicity and immunotoxicity studies in rats.[5]

Overall, the preclinical safety profile of this compound was considered to support its clinical development.[5] However, it is important to note that the clinical development of this compound was eventually halted due to a lack of cardiovascular efficacy and the occurrence of PPAR-related side effects in patients.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual PPARα/γ agonist tesaglitazar blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-clinical safety evaluation and risk assessment to human of this compound, a dual PPAR α/γ agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Aleglitazar: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleglitazar (B1664505) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a balanced affinity for both PPARα and PPARγ subtypes. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with coexisting dyslipidemia, it represents a therapeutic strategy aimed at simultaneously managing hyperglycemia and lipid abnormalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro/in vivo pharmacological properties of this compound. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this area. Although the clinical development of this compound was discontinued, the wealth of data generated provides valuable insights into the pharmacology of dual PPAR agonists.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, is a synthetic α-alkoxy-β-arylpropionic acid derivative.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid | [1] |

| CAS Number | 475479-34-6 | [2] |

| Molecular Formula | C₂₄H₂₃NO₅S | [2] |

| Molecular Weight | 437.51 g/mol | [2] |

| SMILES | CC1=C(CCOc2ccc(C--INVALID-LINK--C(O)=O)c3c2C=CS3)N=C(c4ccccc4)O1 | [1] |

| Melting Point | 146-147 °C | |

| Solubility | DMSO: ≥ 50 mg/mL (114.28 mM) | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.57 mM) | [3] | |

| pKa (Predicted) | 3.82 (most acidic) | |

| LogP (Predicted) | 4.4 |

Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a potent and balanced agonist for both PPARα and PPARγ nuclear receptors.[4] These receptors act as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in glucose and lipid metabolism, as well as inflammation.[5]

Upon activation by a ligand such as this compound, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[6][7]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5]

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation enhances insulin (B600854) sensitivity, promotes glucose uptake in peripheral tissues, and modulates the expression of adipokines.[5]

The dual agonism of this compound is designed to provide a comprehensive therapeutic effect by simultaneously addressing the dyslipidemia (via PPARα) and insulin resistance (via PPARγ) commonly observed in patients with T2DM.[8]

In Vitro Pharmacology

Binding Affinity and Potency

This compound demonstrates high-affinity binding and potent activation of both human PPARα and PPARγ. The balanced nature of its dual agonism is a key feature of its pharmacological profile.

Table 2: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Receptor Subtype | Species | Value | Reference(s) |

| EC₅₀ | PPARα | Human | 5 nM | [4] |

| PPARγ | Human | 9 nM | [4] | |

| PPARα | Rat | 2.26 µM | [3] | |

| PPARα | Mouse | 2.34 µM | [3] | |

| IC₅₀ | PPARα | Human | 38 nM | [3] |

| PPARγ | Human | 19 nM | [3] |

Experimental Protocols

This assay quantifies the ability of a compound to activate PPAR-mediated gene transcription.

-

Cell Line: Baby Hamster Kidney cells (BHK21).

-

Methodology:

-

BHK21 cells are cultured in DMEM with 10% fetal bovine serum.

-

Cells are seeded in 6-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ, and a reporter plasmid containing a GAL4 upstream activating sequence driving a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected for normalization.

-

After a 4-hour incubation with the transfection mix, cells are treated with varying concentrations of this compound or a vehicle control.

-

Following a 24-hour incubation period, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase activity is measured to normalize for transfection efficiency.

-

EC₅₀ values are calculated from the dose-response curves.[4]

-

This assay measures the ligand-dependent interaction between a PPAR and a cofactor peptide.

-

Methodology:

-

A GST-tagged PPAR ligand-binding domain (LBD) is incubated with a terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescently labeled cofactor peptide (acceptor fluorophore) in the presence of varying concentrations of this compound.

-

Binding of the ligand to the LBD induces a conformational change that promotes the recruitment of the cofactor peptide.

-

This brings the donor and acceptor fluorophores into close proximity, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

The TR-FRET signal is measured, and EC₅₀ values are determined from the dose-response curves.[4]

-

In Vivo Pharmacology and Pharmacokinetics

Preclinical and clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid profiles.

Table 3: Summary of In Vivo Effects of this compound

| Species | Model | Key Findings | Reference(s) |

| Rhesus Monkey | Obese, hypertriglyceridemic, insulin-resistant | Reduced triglycerides by 89%, increased HDL-C by 125%, improved insulin sensitivity by 60%. | [9] |

| Human | Type 2 Diabetes | Dose-dependent improvements in fasting and postprandial glucose, insulin resistance, and lipid parameters. | [10] |

| Human | Type 2 Diabetes with recent Acute Coronary Syndrome | Increased incidence of adverse events (bone fractures, heart failure, gastrointestinal bleeding) leading to trial termination. | [9] |

Pharmacokinetics

-

Absorption: this compound is orally bioavailable.

-

Metabolism: this compound is metabolized, and co-administration with clopidogrel (B1663587) (a moderate CYP2C8 inhibitor) has been shown to increase its plasma exposure, suggesting that CYP2C8 is involved in its metabolism.

-

Excretion: Information on the excretion of this compound is limited in the provided search results.

Signaling Pathways and Gene Regulation

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that underlie its therapeutic effects.

PPARα Signaling Pathway

Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid metabolism, such as:

-

Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the mitochondria for β-oxidation.

-

Acyl-CoA Oxidase (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway.

-

Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for uptake by tissues.

-

Apolipoproteins A-I and A-II (APOA1, APOA2): Major protein components of HDL, involved in reverse cholesterol transport.

PPARγ Signaling Pathway

This compound-mediated activation of PPARγ influences the expression of genes such as:

-

Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in the intracellular transport of fatty acids in adipocytes.

-

Glucose Transporter Type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake into muscle and adipose tissue.

-

Adiponectin: An adipokine that enhances insulin sensitivity and has anti-inflammatory properties.

-

CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.

Caption: this compound's dual PPARα/γ signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based PPAR transactivation assay used to characterize the activity of compounds like this compound.

Caption: Workflow for a PPAR transactivation assay.

Conclusion

This compound is a well-characterized dual PPARα/γ agonist that exhibits a potent and balanced activity profile. Its ability to simultaneously modulate lipid and glucose metabolism through the activation of both PPAR subtypes provided a strong rationale for its development as a therapy for T2DM. While its clinical development was halted due to safety concerns in a specific patient population, the extensive preclinical and clinical data available for this compound continue to be a valuable resource for researchers in the field of metabolic diseases and nuclear receptor pharmacology. The detailed information on its chemical properties, mechanism of action, and effects on gene expression presented in this guide serves to facilitate a deeper understanding of this compound and the broader class of dual PPAR agonists.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | PPAR | TargetMol [targetmol.com]

- 4. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Aleglitazar: A Dual PPAR Agonist's Journey

A Technical Guide on the Discovery, Development, and Discontinuation of a Promising Cardiorenal and Metabolic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleglitazar (B1664505) (RO0728804) was a potent and balanced dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist developed by Hoffmann-La Roche for the management of type 2 diabetes mellitus (T2DM) and the reduction of cardiovascular risk.[1][2] The rationale for its development was based on the potential synergistic benefits of combining PPARα-mediated lipid-lowering effects with PPARγ-mediated improvements in insulin (B600854) sensitivity and glycemic control.[3][4] Extensive preclinical and clinical development programs were undertaken, culminating in the large-scale Phase III cardiovascular outcomes trial, AleCardio. Despite promising early-phase results, the development of this compound was ultimately terminated due to a lack of cardiovascular efficacy and the emergence of significant safety concerns, including an increased risk of heart failure, renal impairment, and bone fractures.[5][6][7] This in-depth technical guide details the discovery and development history of this compound, from its molecular design to the outcomes of its pivotal clinical trials. It provides a comprehensive overview of its mechanism of action, preclinical pharmacology, and clinical trial data, along with detailed experimental protocols for key studies. This document serves as a valuable case study for researchers and professionals in the field of drug development, highlighting the complexities and challenges of developing novel therapies for metabolic and cardiovascular diseases.

Introduction: The Rationale for Dual PPARα/γ Agonism

Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and dyslipidemia, all of which contribute to an elevated risk of cardiovascular disease.[4] Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that act as transcription factors to regulate the expression of genes involved in glucose and lipid metabolism.[3][8] The three main isoforms are:

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.[9]

-

PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes glucose uptake, and regulates adipocyte differentiation.[9]

-

PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and energy homeostasis.

The therapeutic potential of targeting PPARs was established with the clinical success of fibrates (PPARα agonists) for dyslipidemia and thiazolidinediones (TZDs; PPARγ agonists) for T2DM. However, each class of drugs has limitations and characteristic side effects.[10] This led to the hypothesis that a dual PPARα/γ agonist could offer a more comprehensive treatment for T2DM by simultaneously addressing both dyslipidemia and hyperglycemia, potentially leading to improved cardiovascular outcomes.[3][11] this compound was rationally designed as a potent and balanced dual agonist to achieve this therapeutic goal.[12][13]

Discovery and Preclinical Development

Molecular Design and Synthesis

This compound, chemically known as (2S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, emerged from a research program focused on designing novel α-alkoxy-β-arylpropionic acids as balanced PPARα/γ co-agonists.[2][13] The synthesis and structure-activity relationship (SAR) studies aimed to optimize potency and balance the activity on both PPAR isoforms.[13] X-ray crystallography studies of this compound in complex with both PPARα and PPARγ receptors confirmed its binding mode and provided insights into its dual agonistic activity.[13]

In Vitro Pharmacology

Cell-based reporter gene assays were utilized to determine the potency and selectivity of this compound for the human PPAR isoforms. These studies demonstrated that this compound is a highly potent and balanced dual agonist for PPARα and PPARγ, with significantly less activity on PPARδ.[8]

Table 1: In Vitro Potency of this compound on Human PPAR Isoforms

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |

| This compound | 5 | 9 | >10,000 |

Data sourced from a comprehensive 12-concentration dose-response analysis using a cell-based assay.[8]

Preclinical Pharmacology in Animal Models

The efficacy of this compound was evaluated in various animal models of diabetes and dyslipidemia. In preclinical studies, this compound demonstrated beneficial effects on glucose homeostasis and lipid profiles.[14] In obese, hypertriglyceridemic, insulin-resistant rhesus monkeys, this compound treatment led to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol, and a marked increase in HDL cholesterol.[15] Furthermore, it improved insulin sensitivity and resulted in a modest reduction in body weight.[15] Similar positive effects on glucose clearance, insulin resistance, and lipid parameters were observed in other preclinical models.[14]

Preclinical Toxicology

A comprehensive non-clinical safety evaluation of this compound and its major human metabolite was conducted.[16] These studies included safety pharmacology, genotoxicity, repeat-dose toxicity, reproductive toxicity, and carcinogenicity studies. The main target organs identified were consistent with other PPAR agonists and included effects on red blood cell parameters, liver, heart, kidney, and adipose tissue, as well as fluid accumulation.[16] No statistically significant increase in tumors was observed in the rat carcinogenicity study.[16] In the mouse carcinogenicity study, an increased incidence of angiomatous tumors was noted.[16] Overall, the preclinical safety profile was considered to support the progression of this compound into Phase III clinical trials.[16]

Clinical Development

The clinical development program for this compound was extensive, encompassing Phase I, II, and III studies to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase I and II Clinical Studies

Phase I studies in healthy volunteers and patients with T2DM established the pharmacokinetic and pharmacodynamic profile of this compound, demonstrating dose-proportional exposure and no significant accumulation with once-daily dosing.[17]

The Phase II program included several key studies. A randomized, double-blind, placebo-controlled study investigated the effects of this compound on insulin sensitivity using a hyperinsulinemic-euglycemic clamp technique in patients with T2DM inadequately controlled with metformin.[2] This study showed that this compound significantly improved whole-body insulin sensitivity.[2]

The SYNCHRONY study was a pivotal Phase IIb, randomized, double-blind, placebo- and active-controlled, dose-ranging study designed to assess the efficacy and safety of this compound in patients with T2DM.[18][19]

Table 2: Key Efficacy Results from the SYNCHRONY Phase II Trial (16 weeks)

| Treatment Group | Change in HbA1c (%) from Baseline | Change in Triglycerides (%) from Baseline | Change in HDL-C (%) from Baseline |

| Placebo | -0.3 | -6 | +5 |

| This compound 50 µg | -0.36 | -26 | +12 |

| This compound 150 µg | -0.85 | -37 | +18 |

| This compound 300 µg | -1.03 | -44 | +20 |

| This compound 600 µg | -1.35 | -48 | +25 |

| Pioglitazone 45 mg | -0.71 | -15 | +10 |

Data are mean changes from baseline.[18]

The SYNCHRONY study demonstrated that this compound produced dose-dependent improvements in glycemic control and lipid parameters.[18] The 150 µg dose was selected for Phase III development as it offered a favorable balance of efficacy and safety, with a lower incidence of PPARγ-related side effects such as edema and weight gain compared to higher doses and the active comparator, pioglitazone.[18][20]

The AleCardio Phase III Cardiovascular Outcomes Trial

The AleCardio trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study designed to evaluate the efficacy and safety of this compound in reducing cardiovascular morbidity and mortality in patients with T2DM and a recent acute coronary syndrome (ACS).[17][21] A total of 7,226 patients were randomized to receive either 150 µg of this compound or placebo once daily, in addition to standard of care.[21] The primary efficacy endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[17]

Table 3: Key Outcomes of the AleCardio Phase III Trial

| Endpoint | This compound (n=3,613) | Placebo (n=3,613) | Hazard Ratio (95% CI) | p-value |

| Primary Efficacy Endpoint | ||||

| CV Death, Nonfatal MI, or Nonfatal Stroke | 9.5% | 10.0% | 0.96 (0.83 - 1.11) | 0.57 |

| Key Safety Endpoints | ||||

| Hospitalization for Heart Failure | 3.4% | 2.8% | 1.21 (0.94 - 1.56) | 0.14 |

| Renal Dysfunction | 7.4% | 2.7% | 2.85 (2.25 - 3.60) | <0.001 |

| Gastrointestinal Hemorrhage | 2.4% | 1.7% | 1.42 (1.04 - 1.94) | 0.03 |

| Bone Fractures | 2.2% | 1.6% | 1.42 (1.00 - 2.01) | 0.05 |

Data reported as the percentage of patients experiencing the event.[21]

The AleCardio trial was terminated prematurely in July 2013 on the recommendation of the independent Data and Safety Monitoring Board (DSMB) due to a lack of efficacy in reducing the primary cardiovascular endpoint and an increase in serious adverse events.[7][22] The results showed no significant difference between the this compound and placebo groups for the primary composite endpoint.[21] However, treatment with this compound was associated with a statistically significant increase in the incidence of renal dysfunction and gastrointestinal hemorrhage, and a trend towards an increased risk of heart failure and bone fractures.[21]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and then bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in lipid and glucose metabolism, as well as inflammation.

Figure 1: this compound's PPARα/γ Signaling Pathway

Experimental Protocols

In Vitro PPAR Activation Assay

-

Objective: To determine the functional potency (EC50) of this compound on human PPARα, PPARγ, and PPARδ.

-

Methodology: A cell-based transcriptional activation assay was used. Mammalian cells (e.g., CHO or HEK293) were transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform (α, γ, or δ) and another containing a luciferase reporter gene under the control of a PPRE-containing promoter.

-

Procedure:

-

Transfected cells were plated in 96-well plates.

-

Cells were treated with a range of concentrations of this compound or reference compounds for 24 hours.

-

After incubation, cells were lysed, and luciferase activity was measured using a luminometer.

-

Dose-response curves were generated by plotting luciferase activity against the logarithm of the compound concentration.

-

EC50 values were calculated using a four-parameter logistic fit.

-

Preclinical Efficacy Study in Rhesus Monkeys

-

Objective: To evaluate the effects of this compound on lipid and glycemic parameters in a primate model of metabolic syndrome.

-

Animal Model: Obese, hypertriglyceridemic, insulin-resistant male rhesus monkeys.

-

Procedure:

-

Animals underwent a 28-day baseline assessment period with vehicle administration.

-

This compound (0.03 mg/kg/day) was administered orally for 42 days.

-

A 63-day washout period followed the treatment phase.

-

Blood samples were collected at baseline, at the end of the treatment period, and at the end of the washout period for the measurement of plasma lipids (triglycerides, HDL-C, LDL-C), apolipoproteins, and markers of glycemic control (glucose, insulin).

-

Insulin sensitivity was assessed using a hyperinsulinemic-euglycemic clamp.

-

-

Key Parameters Measured: Plasma triglycerides, HDL-C, LDL-C, apolipoprotein A-I, apolipoprotein A-II, fasting glucose, fasting insulin, and glucose infusion rate during the clamp.

AleCardio Clinical Trial Protocol (NCT01042769)

-

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population: Patients with type 2 diabetes mellitus and a recent acute coronary syndrome (myocardial infarction or unstable angina).

-

Inclusion Criteria (abbreviated):

-

Age ≥ 18 years.

-

Diagnosis of T2DM.

-

Hospitalization for an ACS event within 14-42 days prior to randomization.

-

-

Exclusion Criteria (abbreviated):

-

Severe heart failure (NYHA Class IV).

-

Planned coronary revascularization.

-

Estimated glomerular filtration rate (eGFR) < 30 mL/min/1.73m².

-

-

Intervention:

-

This compound 150 µg once daily.

-

Matching placebo once daily.

-

Both groups received standard of care for T2DM and secondary prevention of cardiovascular events.

-

-

Primary Efficacy Endpoint: Time from randomization to the first occurrence of a major adverse cardiovascular event (MACE), defined as the composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

-

Key Safety Endpoints: Hospitalization for heart failure, renal dysfunction (defined as a doubling of serum creatinine (B1669602) or need for dialysis), gastrointestinal hemorrhage, and bone fractures.

-

Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis using a Cox proportional hazards model in the intent-to-treat population.

Figure 2: AleCardio Clinical Trial Workflow

Discussion and Conclusion

The development of this compound represents a significant endeavor in the pursuit of a novel therapy for T2DM and cardiovascular risk reduction. The rationale for a dual PPARα/γ agonist was scientifically sound, and early-phase clinical data were promising. However, the ultimate failure of the AleCardio trial to demonstrate cardiovascular benefit, coupled with the emergence of serious safety signals, led to the discontinuation of the program.

The this compound story offers several important lessons for drug development:

-

Translational Challenges: The beneficial effects observed in preclinical models and on surrogate endpoints in early-phase trials did not translate into a reduction in hard cardiovascular outcomes in a high-risk patient population.

-

The Importance of Cardiovascular Outcome Trials (CVOTs): The AleCardio trial underscores the critical role of large-scale CVOTs in definitively establishing the benefit-risk profile of new therapies for T2DM.

-

Class-Related versus Compound-Specific Effects: The adverse events observed with this compound, such as heart failure and edema, are known class effects of PPARγ agonists. However, the renal and gastrointestinal safety signals may have been more specific to the compound or the patient population studied.

-

The Evolving Landscape of T2DM Treatment: The development of this compound occurred before the advent of SGLT2 inhibitors and GLP-1 receptor agonists, which have since demonstrated robust cardiovascular and renal benefits.

Figure 3: this compound Development Timeline

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. vrn.nl [vrn.nl]

- 5. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. raybiotech.com [raybiotech.com]

- 8. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist this compound on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-clinical safety evaluation and risk assessment to human of this compound, a dual PPAR α/γ agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Roche to Commence Phase III Trials with Innovative Treatment Designed to Lower Cardiovascular Risk in Diabetes Patients with Recent Heart Attack - BioSpace [biospace.com]

- 20. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Aleglitazar: A Dual PPARα/γ Agonist's Impact on Glucose and Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aleglitazar (B1664505) is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), designed to concurrently manage the dyslipidemia and hyperglycemia characteristic of type 2 diabetes mellitus (T2DM).[1][2] By activating both receptor subtypes, this compound modulates the transcription of a suite of genes integral to glucose and lipid homeostasis.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on metabolic parameters, and the experimental protocols used to elucidate these effects. While showing promise in early trials for improving glycemic control and lipid profiles, its development was halted due to a lack of cardiovascular efficacy and the emergence of safety concerns in a large-scale clinical trial.[6][7]

Core Mechanism of Action: Dual PPARα/γ Activation

This compound functions as a molecular activator, binding to and activating both PPARα and PPARγ. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[4]

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin (B600854) sensitization and glucose metabolism.[3][8] Its activation by this compound enhances the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.[9]

-

PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα governs the expression of genes involved in fatty acid uptake and oxidation.[2][3] this compound's agonism of PPARα leads to a reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C).[2][8]

The dual nature of this compound was intended to provide a comprehensive therapeutic approach to the metabolic dysregulation in T2DM by simultaneously addressing both glucose and lipid abnormalities.[1][8]

Quantitative Effects on Glucose and Lipid Metabolism

Clinical and preclinical studies have quantified the impact of this compound on key metabolic markers. The following tables summarize these findings.

Table 1: Effects of this compound on Lipid Parameters

| Parameter | Species/Study Population | Dose | Duration | Baseline Value | Post-Treatment Value | Percentage Change | Reference |

| Triglycerides | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 328 mg/dL | 36 mg/dL | -89% | [1][10] |

| HDL-C | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 46 mg/dL | 102 mg/dL | +125% | [1][10] |

| LDL-C | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 92 mg/dL | 54 mg/dL | -41% | [1] |

| Apolipoprotein A-I | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | Not Specified | Not Specified | +17% | [1][10] |

| Apolipoprotein A-II | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | Not Specified | Not Specified | +17% | [1][10] |

| HDL-C | Humans with T2DM (SYNCHRONY Trial) | 150 µ g/day | 16 weeks | Not Specified | Not Specified | Significant Increase vs. Placebo | [11] |

| Triglycerides | Humans with T2DM (SYNCHRONY Trial) | 150 µ g/day | 16 weeks | Not Specified | Not Specified | Significant Decrease vs. Placebo | [11] |

Table 2: Effects of this compound on Glucose Metabolism and Related Parameters

| Parameter | Species/Study Population | Dose | Duration | Baseline Value | Post-Treatment Value | Percentage Change/Improvement | Reference |

| Insulin Sensitivity (M-value) | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 7.8 mg/kg FFM/min | 12.5 mg/kg FFM/min | +60% | [1] |

| Insulin Sensitivity (M-value) | Humans with T2DM | 150 µ g/day | 16 weeks | Not Specified | Not Specified | Significant Improvement vs. Placebo (p=0.05) | [12][13] |

| Fasting Plasma Glucose | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 89.0 mg/dL | 75.3 mg/dL | -15% | [1] |

| HbA1c | Humans with T2DM (SYNCHRONY Trial) | 50 µ g/day | 16 weeks | Not Specified | Not Specified | -0.36% vs. Placebo | [11] |

| HbA1c | Humans with T2DM (SYNCHRONY Trial) | 600 µ g/day | 16 weeks | Not Specified | Not Specified | -1.35% vs. Placebo | [11] |

| Adiponectin | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 12.8 µg/mL | 33.0 µg/mL | +158% | [1] |

| Body Weight | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | Not Specified | Not Specified | -5.9% | [1][10] |

| Body Weight | Humans with T2DM | 150 µ g/day | 26 weeks | Not Specified | Not Specified | +1.37 kg vs. -0.53 kg with Placebo | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the molecular signaling pathway initiated by this compound.

References

- 1. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

In Vitro Cellular Effects of Aleglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleglitazar (B1664505) is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), developed to concurrently manage hyperglycemia and dyslipidemia.[1][2][3] Its mechanism of action involves the activation of these nuclear receptors, which play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3] This technical guide provides an in-depth overview of the in vitro cellular effects of this compound, focusing on its impact on cardiomyocytes, adipocytes, and endothelial cells. The information presented is compiled from a range of preclinical studies and is intended to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action

This compound's primary mechanism involves the binding to and activation of both PPARα and PPARγ. This dual agonism allows for a multi-faceted approach to metabolic regulation. Activation of PPARα primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is central to improving insulin (B600854) sensitivity and regulating adipogenesis.[1][2][4]

Data Summary: Quantitative In Vitro Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on this compound across various cell types and experimental conditions.

Table 1: Effects of this compound on Cardiomyocytes

| Parameter Measured | Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |

| Cell Viability | Human Cardiomyocytes (HCM) | Hyperglycemia (25 mM Glucose) | 0.5–20 µM | Increased cell viability | [5] |

| Apoptosis | Human Cardiomyocytes (HCM) | Hyperglycemia | Dose-dependent | Attenuated hyperglycemia-induced apoptosis | [5][6] |

| Caspase-3 Activity | Human Cardiomyocytes (HCM) | Hyperglycemia | Dose-dependent | Attenuated hyperglycemia-induced caspase-3 activity | [5][6] |

| Cytochrome-C Release | Human Cardiomyocytes (HCM) | Hyperglycemia | Dose-dependent | Attenuated hyperglycemia-induced cytochrome-C release | [5][6] |

| Reactive Oxygen Species (ROS) Production | Human Cardiomyocytes (HCM) | Hyperglycemia | Significant | Attenuated hyperglycemia-induced ROS production | [5][6] |

Table 2: Effects of this compound on Adipocytes and Macrophages

| Parameter Measured | Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |

| Lipolysis | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | As low as 13 nM | Reduced basal lipolysis by 80-90% | [7] |

| IL-6 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 40-50% | [7] |

| IL-8 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 30-40% | [7] |

| MCP-1 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 50-60% | [7] |

| PAI-1 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 50-60% | [7] |

| Adiponectin Secretion | Human SGBS Adipocytes | --- | Not specified | Increased 3-fold | [7] |

| Pro-inflammatory Mediator Expression (IL-6, CXCL10, MCP-1) | Human SGBS Adipocytes | TNF-α Stimulation | As low as 10 nmol/L | Reduced expression | [8] |

| Monocyte Migration | THP-1 Monocytes | Conditioned media from this compound-treated adipocytes | Not specified | Reduced migration | [8] |

| Insulin-stimulated Akt phosphorylation (ser473) | Human SGBS Adipocytes | TNF-α-induced insulin resistance | Not specified | Reversed suppression | [8] |

| TNF-α-induced IRS-1 phosphorylation (ser312) | Human SGBS Adipocytes | TNF-α-induced insulin resistance | Not specified | Decreased | [8] |

| Glucose Uptake | Human SGBS Adipocytes | TNF-α-induced insulin resistance | Not specified | Restored | [8] |

Table 3: Effects of this compound on Endothelial and Circulating Angiogenic Cells

| Parameter Measured | Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |

| Migration | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Concentration-dependent | Increased migration | [8] |

| Colony-Forming Units | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Concentration-dependent | Increased colony-forming units | [8] |

| Apoptosis | Human Cultured Circulating Angiogenic Cells (CACs) | Oxidative Stress | Not specified | Reduced apoptosis and p53 expression | [8] |

| Telomerase Activity | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Not specified | Elevated | [8] |

| Phospho-eNOS and Phospho-Akt Expression | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Not specified | Elevated | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the study of this compound's cellular effects.

Cardiomyocyte Viability and Apoptosis Assays

Objective: To assess the protective effects of this compound against hyperglycemia-induced cell death and apoptosis in cardiomyocytes.

a) Cell Culture and Treatment:

-

Cell Types: Human Cardiomyocytes (HCM), wild-type mice cardiomyocytes (mCM-WT), and cardiac-specific PPARγ knockout mice cardiomyocytes (mCM-PPARγ-KO).[5]

-

Culture Conditions: Cells are incubated in either normoglycemic (NG) or hyperglycemic (HG, 25 mM glucose) conditions.[5]

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) for 48 hours. This compound is typically dissolved in 0.1% DMSO.[5]

b) Viability Assays:

-

MTT Assay:

-

Plate cells in a 96-well plate at a density of 8 x 10² cells/mm².[5]

-

After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.[5]

-

-

LDH Release Assay:

-

Culture cells as described above.

-

Collect the cell culture supernatant.

-

Measure lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available kit as an indicator of cytotoxicity.[5]

-

-

Trypan Blue Exclusion Assay:

-

After treatment, stain cells with trypan blue.

-

Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.

-

Express results as a percentage of total cells counted.[5]

-

c) Apoptosis Assays:

-

Caspase-3 Activity Assay: Measure caspase-3 activity in cell lysates using a colorimetric or fluorometric assay kit.[5]

-

Cytochrome-C Release Assay: Fractionate the cells to separate the mitochondrial and cytosolic components. Detect the presence of cytochrome-C in the cytosolic fraction by Western blotting.[5]

-

Annexin V Staining:

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Adipocyte Inflammation and Insulin Signaling Assays

Objective: To investigate the anti-inflammatory and insulin-sensitizing effects of this compound in adipocytes.

a) Cell Culture and Treatment:

-

Cell Type: Human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[8]

-

Inflammatory Stimulus: Treat adipocytes with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory state and insulin resistance.[8]

-

This compound Treatment: Pre-treat cells with this compound (e.g., 10 nmol/L) for 24 hours before TNF-α stimulation.[8]

b) Inflammation Assays:

-

Cytokine Expression and Secretion:

-

Monocyte Migration Assay (Transwell Assay):

-

Collect conditioned media from adipocytes treated with or without this compound.

-

Place THP-1 monocytes in the upper chamber of a Transwell insert.

-

Add the conditioned media to the lower chamber.

-

After incubation, count the number of monocytes that have migrated through the porous membrane to the lower chamber.[8][10]

-

c) Insulin Signaling Assays:

-

Western Blot Analysis:

-

After treatment and stimulation with insulin, lyse the adipocytes.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key insulin signaling proteins, such as Akt (at Ser473) and IRS-1 (at Ser312).[8]

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Glucose Uptake Assay:

-

After treatment, stimulate adipocytes with insulin.

-

Incubate the cells with a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

-

Measure the amount of radioactivity incorporated into the cells to determine the rate of glucose uptake.[8]

-

Endothelial and Circulating Angiogenic Cell Function Assays

Objective: To evaluate the effects of this compound on the function of endothelial and circulating angiogenic cells (CACs).

a) Cell Culture and Treatment:

-

Cell Type: Human cultured Circulating Angiogenic Cells (CACs) isolated from healthy donors or patients.[8]

-

This compound Treatment: Treat CACs with this compound in a concentration-dependent manner.[8]

b) Functional Assays:

-

Cell Migration Assay (Modified Boyden Chamber):

-

Plate CACs in the upper chamber of a modified Boyden chamber.

-

Place a chemoattractant in the lower chamber.

-

After incubation, count the number of cells that have migrated through the filter to the lower chamber.[8]

-

-

Colony-Forming Unit (CFU) Assay:

-

Plate CACs in a suitable matrix (e.g., Matrigel).

-

After a period of incubation, count the number of colonies formed, which is indicative of the cells' proliferative and differentiation capacity.[8]

-

c) Gene and Protein Expression Analysis:

-

Quantitative Real-Time PCR (qPCR): Analyze the mRNA expression of target genes such as p53.[8]

-

Western Blot Analysis: Assess the protein expression of phospho-eNOS and phospho-Akt.[8]

-

Telomerase Activity Assay: Measure telomerase activity in cell lysates using a commercially available kit.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Signaling Pathways

Caption: this compound's dual PPARα/γ activation signaling cascade.

Experimental Workflow

Caption: General workflow for in vitro studies of this compound.

Conclusion

The in vitro studies on this compound consistently demonstrate its potential to favorably modulate cellular processes relevant to metabolic diseases. Its dual PPARα and PPARγ agonism translates into a range of beneficial effects, including protection of cardiomyocytes from hyperglycemic stress, reduction of inflammation in adipocytes, and enhancement of endothelial cell function. The detailed protocols and summarized data in this guide are intended to facilitate further research into the cellular and molecular mechanisms of this compound and other dual PPAR agonists. While clinical development of this compound was halted, the wealth of preclinical data remains valuable for understanding the therapeutic potential and challenges associated with this class of compounds.[11][12][13]

References

- 1. Proteomics Analysis Reveals an Important Role for the PPAR Signaling Pathway in DBDCT-Induced Hepatotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 3. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PPAR-γ Agonist GW1929 Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. fujifilmcdi.com [fujifilmcdi.com]

- 13. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Aleglitazar: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with a focus on reducing cardiovascular risk, this compound's journey through clinical trials has provided valuable insights into the complex interplay of its metabolic and cardiovascular effects. The development of this compound was ultimately halted due to a lack of cardiovascular efficacy and safety concerns in post-acute coronary syndrome (ACS) patients.[1] Nevertheless, the data amassed from its extensive preclinical and clinical evaluations offer a rich resource for understanding the therapeutic potential and challenges associated with dual PPARα/γ agonism.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound was rationally designed to act as a balanced agonist for both PPARα and PPARγ nuclear receptors.[2] These receptors are critical regulators of gene transcription involved in glucose and lipid metabolism, as well as inflammation.[3]

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation enhances insulin (B600854) sensitivity, leading to improved glycemic control. This is the mechanism of action for the thiazolidinedione (TZD) class of drugs.[4]

-

PPARα Activation: Primarily found in the liver, heart, and skeletal muscle, PPARα activation governs lipid metabolism.[5] Its agonism leads to increased high-density lipoprotein cholesterol (HDL-C) and decreased triglycerides, a mechanism leveraged by the fibrate class of medications.[4][5]

By simultaneously targeting both receptors, this compound aimed to provide a synergistic approach to managing the dyslipidemia and hyperglycemia commonly observed in patients with T2DM.[6]

Pharmacokinetics

Studies in healthy male volunteers and patients with T2DM have characterized the absorption, distribution, metabolism, and excretion of this compound.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1.17 hours in the fasted state.[7] Exposure, as measured by the area under the plasma-concentration-time curve (AUC), increases in a dose-proportional manner after both single and multiple doses, with no evidence of accumulation.[8]

Metabolism and Excretion

This compound is extensively metabolized, with only a small fraction of the parent compound excreted unchanged (1.8% in feces, 0.3% in urine).[2] The primary route of elimination is through feces (approximately 66%), with a smaller portion recovered in urine (approximately 28%).[2] The two main metabolites are M1 and M6, which together account for almost all of the excreted drug-related material.[2] The cytochrome P450 enzyme CYP2C8 is involved in its metabolism.[9]

Drug-Drug Interactions

A significant pharmacokinetic interaction was identified with clopidogrel (B1663587), a moderate inhibitor of CYP2C8.[9] Concomitant administration of clopidogrel resulted in a 16.4% lower apparent clearance of this compound, leading to higher drug exposure.[7][9] This interaction was found to modify the pharmacodynamic response, with patients on clopidogrel showing a greater reduction in HbA1c but also a more pronounced decrease in hemoglobin and increase in serum creatinine (B1669602).[9] Coadministration with warfarin, however, did not significantly alter the pharmacodynamic effects of warfarin.[10]

Summary of Pharmacokinetic Parameters

| Parameter | Value | Study Population | Citation |

| Median Tmax | ~1.17 hours (fasted) | Healthy Volunteers / T2DM Patients | [7] |

| Excretion Route | Predominantly Feces (~66%) | Healthy Male Volunteers | [2] |

| Urine (~28%) | Healthy Male Volunteers | [2] | |

| Unchanged Drug in Excreta | ~1.8% (Feces), ~0.3% (Urine) | Healthy Male Volunteers | [2] |

| Major Metabolites | M1 and M6 | Healthy Male Volunteers | [2] |

| Mean AUC0–24 (150 µg dose) | 142.2 ng·h/mL (without clopidogrel) | T2DM Patients with ACS | [7][9] |

| 174.7 ng·h/mL (with clopidogrel) | T2DM Patients with ACS | [7][9] |

Experimental Protocol: Phase I Metabolism and Excretion Study

A representative protocol for determining the metabolic profile and excretion routes is based on the Phase I study in healthy male volunteers.[2]

-

Study Design: Non-randomized, open-label, single-center, single-dose study.

-

Participants: Six healthy male subjects (mean age 48 years).

-

Intervention: A single oral dose of 300 μg of [14C]-radiolabeled this compound.

-

Sample Collection:

-

Blood: Venous blood samples were collected at predefined time points to determine plasma concentrations of this compound and its metabolites and for total radioactivity counting.

-

Urine and Feces: Total urine and feces were collected for up to 15 days post-dose to measure total radioactivity.

-

-

Analysis:

-

Radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.

-

Plasma, urine, and fecal extracts were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.

-

Structural identification of metabolites was performed using mass spectrometry (MS).

-

-

Endpoints:

-

Primary: Characterization of the metabolic profile, determination of routes and rates of elimination.

-

Secondary: Assessment of safety and tolerability.

-

Pharmacodynamics

The pharmacodynamic effects of this compound reflect its dual agonism, resulting in improvements in both glycemic control and lipid profiles.

Efficacy in Glycemic Control

Pooled analysis from three Phase III trials demonstrated that this compound (150 µ g/day ) produced statistically significant reductions in HbA1c concentrations compared to placebo at 26 weeks.[1] The drug also improved insulin resistance, as measured by the homeostatic model assessment of insulin resistance (HOMA-IR).[1] These effects were observed both as monotherapy and as an add-on to metformin (B114582) or a sulphonylurea.[1]

Efficacy in Lipid Management

Consistent with its PPARα agonism, this compound demonstrated beneficial changes in lipid profiles.[1][5] Treatment was associated with reductions in triglycerides and increases in HDL-C.[5][11] It also showed an ability to decrease apolipoprotein B levels compared to placebo.[11]

Summary of Pharmacodynamic Efficacy

| Parameter | This compound (150 µ g/day ) | Placebo | Study | Citation |

| Change in HbA1c | Statistically significant reduction | - | Pooled Phase III | [1] |

| Change in HOMA-IR | Beneficial change | - | Pooled Phase III | [1] |

| Change in Triglycerides | Significant reduction | - | Meta-analysis | [11] |

| Change in HDL-C | Significant improvement | - | Meta-analysis | [11] |

| Change in Fasting Plasma Glucose | Significant decrease | - | Meta-analysis | [11] |

| Change in Apolipoprotein B | Significant decrease | - | Meta-analysis | [11] |

Safety and Tolerability

Despite its efficacy in improving metabolic markers, the clinical development of this compound was terminated due to an unfavorable safety profile observed in the AleCardio trial.[12] The trial, which studied patients with T2DM and recent ACS, was stopped early due to futility for the primary efficacy endpoint and an increase in serious adverse events.[7][12]

Key safety concerns associated with this compound treatment included:

-

Heart Failure: An increased incidence of hospitalization for heart failure.[12]

-

Renal Dysfunction: A significant increase in serum creatinine levels and a decrease in estimated glomerular filtration rate (eGFR).[11][12]

-

Gastrointestinal Hemorrhage: An increased rate of GI bleeding events.[12]

-

Bone Fractures: A higher incidence of bone fractures.[7][11]

-

Weight Gain: A notable increase in body weight (+1.37 kg with this compound vs. -0.53 kg with placebo in one analysis).[1][11]

-

Hypoglycemia: More frequent reporting of hypoglycemia, particularly when used with other antidiabetic medications.[1][11]

Summary of Key Safety Outcomes (AleCardio Trial)

| Adverse Event | This compound Group | Placebo Group | P-value | Citation |

| Heart Failure | 3.4% | 2.8% | 0.14 | [12] |

| Gastrointestinal Hemorrhages | 2.4% | 1.7% | 0.03 | [12] |

| Renal Dysfunction | 7.4% | 2.7% | <0.001 | [12] |

| Primary Efficacy Endpoint | 9.5% | 10.0% | 0.57 | [12] |

| Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. |

Experimental Protocol: Phase III Cardiovascular Outcomes Trial (AleCardio)

The AleCardio trial protocol provides a framework for assessing the long-term efficacy and safety of a metabolic agent in a high-risk population.[3][12]

-

Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: 7,226 patients with T2DM who were hospitalized for a recent acute coronary syndrome (ACS).[3][7][12]

-

Inclusion Criteria: Hospitalization for ACS (myocardial infarction or unstable angina) with established or newly diagnosed T2DM.[7]

-

Exclusion Criteria: Symptomatic heart failure, severe peripheral edema, or eGFR < 45 mL/min/1.73 m2.[7]

-

Intervention: Patients were randomized 1:1 to receive either this compound 150 µg daily or a matching placebo, in addition to standard medical therapy.[3][12]

-

Primary Efficacy Endpoint: Time to the first event of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][12]

-

Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function.[3][12]

-

Duration: Planned to continue until patients were followed for at least 2.5 years and 950 primary endpoint events were adjudicated. The trial was terminated early after a median follow-up of 104 weeks.[12]

Conclusion